physical and chemical properties of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline
physical and chemical properties of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline (CAS No. 915920-83-1). As a molecule incorporating the chloroaniline and morpholine amide moieties, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. The guide details its structural and physicochemical properties, drawing from both available data and computational predictions. A robust and detailed synthetic protocol from commercially available starting materials is presented, complete with a logical workflow and mechanistic insights. Furthermore, this document covers essential safety and handling considerations derived from data on analogous structures, and provides guidance on standard analytical characterization techniques. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis, evaluation, and application of this and related compounds.
Introduction and Scientific Context
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline is a substituted aniline derivative that holds potential as a building block in the development of novel therapeutic agents. The molecule's architecture is noteworthy for several reasons. The substituted chloroaniline core is a common feature in many biologically active compounds, often influencing pharmacokinetic properties such as metabolic stability and membrane permeability. The presence of a chlorine atom can modulate the electronic and lipophilic character of the molecule, which is a critical aspect in the design of kinase inhibitors and other targeted therapies[1].
The morpholine group is a highly valued substituent in medicinal chemistry. Its incorporation into a molecule generally enhances aqueous solubility and can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The morpholine ring is also a common hydrogen bond acceptor, which can facilitate interactions with biological targets. The amide linkage provides a rigid and planar unit that can participate in hydrogen bonding, further defining the molecule's three-dimensional shape and potential binding interactions.
Given the absence of extensive published research on this specific molecule, this guide aims to consolidate the available information and provide expert-driven insights into its properties and synthesis. The provided protocols and data are designed to be a self-validating system, grounded in established principles of organic chemistry.
Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | (3-amino-4-chlorophenyl)(morpholino)methanone | - |
| CAS Number | 915920-83-1 | [2] |
| Molecular Formula | C₁₁H₁₃ClN₂O₂ | Calculated |
| Molecular Weight | 240.69 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| LogP (predicted) | 0.89 | [2] |
| Rotatable Bonds | 1 | [2] |
It is crucial for researchers to experimentally verify these properties upon synthesis and purification of the compound.
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline can be efficiently achieved through the formation of an amide bond between the commercially available 3-Amino-4-chlorobenzoic acid and morpholine . This transformation is a cornerstone of organic synthesis and can be accomplished via several reliable methods. The most common and robust approach involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by the amine.
Proposed Synthetic Pathway
The proposed two-step synthesis is outlined below. The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with morpholine in the presence of a base to yield the final product.
Caption: Proposed two-step synthesis of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline.
Detailed Experimental Protocol
This protocol is based on well-established procedures for amide synthesis[3][4].
Materials:
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3-Amino-4-chlorobenzoic acid (CAS: 2840-28-0)
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Thionyl chloride (SOCl₂)
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Dichloromethane (DCM), anhydrous
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Morpholine
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Triethylamine (TEA)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 3-Amino-4-chlorobenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Amino-4-chlorobenzoic acid (1.0 eq).
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Add anhydrous DCM to form a slurry.
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Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC (or until gas evolution ceases).
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After completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-Amino-4-chlorobenzoyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Synthesis of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline
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In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Dissolve the crude 3-Amino-4-chlorobenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the morpholine solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mechanistic Rationale
The causality behind this experimental design is rooted in fundamental principles of reactivity.
Caption: Mechanism of amide formation via an acyl chloride intermediate.
The carboxylic acid of 3-Amino-4-chlorobenzoic acid is not sufficiently electrophilic to react directly with morpholine, as an acid-base reaction would dominate. Conversion to the acyl chloride with thionyl chloride dramatically increases the electrophilicity of the carbonyl carbon. Morpholine, a secondary amine, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction proceeds through a tetrahedral intermediate which then collapses, expelling a chloride ion. The triethylamine base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Analytical Characterization
A full analytical characterization is essential to confirm the identity and purity of the synthesized 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic signals for the aromatic protons, the aniline amine protons, and the two distinct sets of methylene protons on the morpholine ring.
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¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the aniline, the C=O stretch of the amide, and C-Cl stretching vibrations.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound.
While experimental data is not available, computational prediction tools can provide an estimate of the NMR spectra to aid in the analysis of experimental results[5].
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline. Therefore, a conservative approach to handling is required, based on the known hazards of structurally related compounds such as 2-chloro-5-nitroaniline and other chlorinated anilines[6].
Potential Hazards (Inferred):
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Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.
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Irritation: May cause skin and serious eye irritation.
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Organ Damage: May cause damage to organs through prolonged or repeated exposure.
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Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects[6].
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust, fumes, or vapors.
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Avoid contact with skin and eyes.
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In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline is a compound of interest for chemical and pharmaceutical research, yet it is not extensively characterized in the scientific literature. This technical guide provides a foundational understanding of its properties, a reliable and detailed synthetic protocol, and essential safety information based on expert analysis of its structure and related compounds. The presented workflow for its synthesis is robust and based on established chemical transformations, offering a clear path for researchers to obtain this valuable building block for further investigation and application in drug discovery and development.
References
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Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (2009). 2-Chloro-5-nitroaniline. Retrieved from [Link]
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MDPI. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]
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